N-TFA-DL-METHIONINE METHYL ESTER
Description
Contextualizing N-Acyl Amino Acid Esters in Modern Chemical Synthesis
N-acyl amino acid esters represent a crucial class of compounds in contemporary chemical synthesis, bridging the fields of amino acid chemistry and organic synthesis. The acylation of the amino group and esterification of the carboxyl group serve to protect these reactive sites, allowing for selective transformations at other parts of the molecule. This protective strategy is fundamental in peptide synthesis, where the controlled, stepwise addition of amino acid residues is necessary to build a specific peptide sequence. nih.gov The choice of the acyl group is critical, as it must be stable under coupling conditions yet readily removable without damaging the newly formed peptide bond. nih.gov
Furthermore, N-acylation can modulate the physicochemical properties of amino acids, such as their solubility and volatility. This is particularly important for analytical applications like gas chromatography, where derivatization to more volatile and thermally stable forms is essential for successful analysis. nih.govnih.gov The synthesis of N-acyl amino acid esters can be achieved through various methods, including the use of acyl chlorides, anhydrides, or enzymatic catalysis, each offering distinct advantages in terms of yield, selectivity, and environmental impact. nih.govchemicalbook.com
Significance of Methionine Derivatives in Advanced Organic and Peptide Chemistry Research
Methionine, with its unique sulfur-containing side chain, holds a special place in organic and peptide chemistry. Derivatives of methionine are instrumental in a variety of research areas. The thioether group in methionine's side chain can be selectively oxidized to sulfoxide (B87167) and sulfone, providing a tool to study oxidative stress and its effects on protein structure and function. researchgate.net This redox activity also allows methionine residues to act as antioxidants within proteins. researchgate.net
In peptide synthesis, methionine-containing peptides are of significant interest. The modification of methionine residues can be used to introduce specific labels or to modulate the peptide's biological activity. alfa-chemistry.com Furthermore, methionine derivatives serve as important precursors in the synthesis of various biologically active molecules and pharmaceuticals. The development of new synthetic methodologies for creating these derivatives is an active area of research, aiming to provide more efficient and sustainable routes to these valuable compounds. sigmaaldrich.com
Research Trajectory and Scholarly Focus on N-TFA-DL-Methionine Methyl Ester
The primary scholarly focus on this compound has historically been in the field of analytical chemistry, specifically in the quantitative analysis of amino acids by gas chromatography (GC). The conversion of amino acids, including methionine, into their N-trifluoroacetyl methyl esters enhances their volatility and thermal stability, making them amenable to GC separation and detection. nih.govlabshake.com This derivatization technique has been a reliable method for amino acid profiling in various biological and food samples for several decades. nih.gov
Research involving this compound has often been part of broader studies aimed at developing and optimizing derivatization protocols for the comprehensive analysis of all proteinogenic amino acids. researchgate.net These studies have investigated reaction conditions, compared different derivatizing agents, and validated the analytical methods for accuracy and reproducibility. While the compound itself is rarely the sole subject of a research paper, its consistent use as a key derivative underscores its importance in the analytical workflow for amino acid analysis. The trifluoroacetyl group, in particular, offers excellent electron-capturing properties, enhancing detection sensitivity in GC systems equipped with an electron capture detector (ECD).
Physicochemical Properties of N-TFA-Methionine Methyl Ester Derivatives
| Property | N-TFA-L-Methionine Methyl Ester | This compound |
| CAS Number | 1830-73-5 nih.gov | 1808-40-8 |
| Molecular Formula | C₈H₁₂F₃NO₃S nih.gov | C₈H₁₂F₃NO₃S |
| Molecular Weight | 259.25 g/mol nih.gov | 259.25 g/mol |
| Appearance | Data not available | Data not available |
| Melting Point | 38-39 °C | Data not available |
| Boiling Point | 324.5±42.0 °C (Predicted) | Data not available |
| Density | 1.291±0.06 g/cm³ (Predicted) | Data not available |
| Storage Temperature | 2-8°C nih.gov | Data not available |
Chemical Identifiers for N-TFA-Methionine Methyl Ester Isomers
| Identifier | N-TFA-L-Methionine Methyl Ester |
| IUPAC Name | methyl (2S)-4-(methylthio)-2-[(2,2,2-trifluoroacetyl)amino]butanoate sigmaaldrich.com |
| InChI | 1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14)/t5-/m0/s1 nih.gov |
| InChI Key | GRAAOQUKOGOXJR-YFKPBYRVSA-N nih.gov |
| SMILES | COC(=O)C@HNC(=O)C(F)(F)F nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1808-40-8 |
|---|---|
Molecular Formula |
C8H12F3NO3S |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Synonyms |
N-TFA-DL-METHIONINE METHYL ESTER |
Origin of Product |
United States |
Synthetic Methodologies for N Tfa Dl Methionine Methyl Ester and Analogues
Direct Esterification and N-Trifluoroacetylation Strategies
The most direct route to N-TFA-DL-methionine methyl ester involves the sequential or one-pot modification of DL-methionine. This typically begins with the esterification of the carboxyl group, followed by the protection of the amino group with a trifluoroacetyl moiety.
Esterification of Methionine with Methanol (B129727)
The conversion of DL-methionine to its methyl ester is a foundational step in the synthesis of the title compound. This esterification is commonly achieved by reacting methionine with methanol in the presence of an acid catalyst. Several effective methods have been reported for the esterification of amino acids.
One prevalent method utilizes trimethylchlorosilane (TMSCl) as a catalyst in methanol. nih.gov This approach is favored for its mild reaction conditions, typically proceeding at room temperature, and its high yields. nih.gov The general procedure involves the slow addition of TMSCl to a suspension of the amino acid in methanol, followed by stirring until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov
Alternatively, strong protic acids such as sulfuric acid (H₂SO₄) or gaseous hydrochloric acid (HCl) can be employed as catalysts. nih.govgoogleapis.com For instance, refluxing a suspension of the amino acid in methanol with a catalytic amount of sulfuric acid can effectively drive the esterification. googleapis.comgoogle.com The reaction progress is often monitored, and upon completion, the product is typically isolated as its hydrochloride salt.
Table 1: Comparison of Catalysts for Methanol Esterification of Amino Acids
| Catalyst | Typical Conditions | Advantages |
|---|---|---|
| Trimethylchlorosilane (TMSCl) | Room temperature, Methanol | Mild conditions, Good to excellent yields nih.gov |
| Sulfuric Acid (H₂SO₄) | Reflux, Methanol | Effective for driving the reaction to completion googleapis.comgoogle.com |
| Gaseous Hydrochloric Acid (HCl) | Reflux, Methanol | Traditional and effective method nih.gov |
N-Trifluoroacetylation of Methionine Methyl Ester
Following the successful esterification of DL-methionine, the next step is the protection of the primary amine with a trifluoroacetyl (TFA) group. This is typically achieved through acylation using a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (B1165640) (TFAA) is a commonly used reagent for this purpose. The reaction involves the nucleophilic attack of the amino group of the methionine methyl ester on one of the carbonyl carbons of TFAA, leading to the formation of the N-TFA derivative and trifluoroacetic acid as a byproduct. orgsyn.org
The reaction is often carried out in an inert solvent, such as dichloromethane (B109758), and may include a base, like triethylamine, to neutralize the acid byproduct and drive the reaction to completion. Other reagents, such as S-ethyl trifluorothioacetate, have also been investigated as trifluoroacetylating agents under weakly basic conditions. orgsyn.org The choice of reagent can be influenced by factors such as reactivity, cost, and the potential for side reactions. orgsyn.org
One-Pot Synthesis Approaches
While a stepwise approach is common, one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer advantages in terms of efficiency and reduced waste. For the synthesis of N-trifluoroacetylated amino acid esters, a one-pot procedure would ideally combine the esterification and N-trifluoroacetylation steps.
Based on the available literature, a specific, well-documented one-pot synthesis for this compound is not readily found. However, the concept has been applied to the synthesis of other N-trifluoroacetylated amino acid derivatives. These methods often rely on the careful selection of reagents and reaction conditions to ensure compatibility and sequential reactivity. The development of a robust one-pot synthesis for this compound remains an area for potential research and optimization.
Multi-Step Synthesis Pathways from Precursors
An alternative to the direct modification of DL-methionine involves building the molecule from simpler precursors. This section will focus on the derivatization of the target compound.
Derivatives via N-Methylation Routes
The synthesis of analogues of this compound can be achieved through further chemical modifications. One such modification is N-methylation, which involves the introduction of a methyl group to the nitrogen atom of the trifluoroacetamide (B147638) group. It is important to note that N-methylation of a trifluoroacetamide is a challenging transformation due to the electron-withdrawing nature of the trifluoroacetyl group, which reduces the nucleophilicity of the nitrogen.
However, general methods for the N-methylation of N-protected amino acids and peptides have been developed and could potentially be adapted for this purpose. One such method is the Mitsunobu reaction, which has been used for the selective methylation of N-trifluoroacetamide protected peptides on a solid support. slideshare.net This reaction typically involves the use of triphenylphosphine, an azodicarboxylate, and methanol as the methyl source. slideshare.net Another approach involves the use of a strong base to deprotonate the amide, followed by reaction with a methylating agent like methyl iodide. The Biron-Kessler method, which utilizes 2-nitrobenzenesulfonyl (o-NBS) as a protecting group to facilitate methylation, is another established strategy for the N-methylation of amino acids. nih.gov
The successful application of these methods to this compound would yield N-methyl-N-TFA-DL-methionine methyl ester, a novel analogue with potentially different chemical and physical properties.
Table 2: Potential N-Methylation Strategies for this compound
| Method | Key Reagents | Description |
|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine, Azodicarboxylate, Methanol | Allows for selective N-methylation of N-trifluoroacetamides. slideshare.net |
| Biron-Kessler Method | 2-Nitrobenzenesulfonyl chloride, Methylating agent, Base | A solid-phase method for N-methylation of amino acids. nih.gov |
| Direct Alkylation | Strong Base, Methyl Iodide | Involves deprotonation of the amide followed by alkylation. |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound, a derivative where the amino group of DL-methionine methyl ester is protected by a trifluoroacetyl group, is a crucial process for its application in further chemical reactions, such as peptide synthesis or the preparation of complex molecules. researchgate.net Optimization of the reaction conditions is paramount to ensure high yields, minimize side reactions, and maintain the chemical integrity of the product. The primary synthetic route involves the N-trifluoroacetylation of the parent amino acid ester, a process for which several key parameters must be carefully controlled.
Once the DL-methionine methyl ester is obtained, the subsequent N-trifluoroacetylation step is optimized by adjusting the acylating agent, solvent, temperature, and stoichiometry. A common method for the trifluoroacetylation of amino acids involves the use of trifluoroacetic anhydride (TFAA). acs.org However, alternative reagents and conditions have been developed to improve yields and simplify procedures.
An alternative approach utilizes S-dodecyltrifluorothioacetate as the acylating agent. This method is notable for being operationally simple and odor-free, affording good isolated yields for the N-trifluoroacetylation of various amino acids under aqueous conditions. researchgate.net The reaction proceeds efficiently, with reported yields ranging from 71% to 92%. researchgate.net Another alternative involves the use of ethyl trifluoroacetate (B77799) for the acylation of amino acids and peptides. acs.org
Key factors that are critical for optimizing the synthesis include:
Temperature Control: Maintaining low temperatures is a predominant factor in controlling unwanted side reactions, particularly racemization, especially when using highly reactive intermediates like N-trifluoroacetyl-protected amino acid chlorides. researchgate.net
Reagent Stoichiometry: The molar ratio of the acylating agent to the amino acid ester must be carefully managed to prevent the formation of byproducts.
Reaction Medium: The choice of solvent is critical. While organic solvents like dichloromethane are common, aqueous conditions can also be employed effectively with certain reagents, such as S-dodecyltrifluorothioacetate. researchgate.net
Prevention of Side Reactions: Unwanted trifluoroacetylation can occur as a side reaction in other contexts, such as peptide synthesis, particularly during the neutralization step with a tertiary amine. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) can help suppress this side reaction when using certain coupling agents. rsc.org
The following table summarizes various optimized conditions reported for the synthesis of N-acylated amino acid esters, providing a comparative overview of different methodologies.
| Methodology | Acylating/Esterifying Agent | Solvent/Medium | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Esterification of Amino Acid | Trimethylchlorosilane (TMSCl)/Methanol | Methanol | Room Temperature | Good to Excellent | mdpi.com |
| N-Trifluoroacetylation | S-dodecyltrifluorothioacetate | Aqueous | Operationally simple, odor-free procedure | 71-92% | researchgate.net |
| N-Acetylation & Methylation | Anhydrous MeOH/acetyl chloride (25:4, v/v) | Methanol | 1 hour at 70°C for methylation step | High yields observed | nih.gov |
| N-Trifluoroacetylation (One-Pot) | Trifluoroacetic Anhydride (TFAA) | Not specified | Used for in situ N-protection before subsequent reaction | Good to Excellent | acs.org |
Advanced Analytical Techniques for N Tfa Dl Methionine Methyl Ester Characterization and Purity Assessment
Chromatographic Separation Methodologies
Chromatographic techniques are paramount for the analysis of N-TFA-DL-Methionine Methyl Ester. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the specific analytical goal, such as assessing volatility, and enantiomeric and chemical purity.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful tool for analyzing volatile compounds. thermofisher.com To make amino acids like methionine suitable for GC analysis, they are often converted into more volatile derivatives, such as N-trifluoroacetyl (N-TFA) methyl esters. thermofisher.comresearchgate.net This derivatization process involves esterification followed by acylation, which reduces the polarity and increases the volatility of the amino acid, allowing it to be vaporized and separated in the gas phase. researchgate.net
Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a widely used method for the analysis of N-TFA amino acid methyl esters. The FID is a sensitive detector that responds to organic compounds, making it well-suited for the quantitative analysis of these derivatives. The derivatization to N-TFA methyl esters enhances their volatility and stability, which is crucial for successful GC analysis. thermofisher.com This method has been demonstrated for the analysis of various amino acids, including methionine, in different matrices. nih.gov The process of converting amino acids into their N-trifluoroacetyl-O-methyl ester derivatives is a stable and highly responsive method, with detection limits in the picogram range. nih.gov
The use of capillary columns in GC offers significantly higher separation efficiency compared to packed columns. tdl.org Capillary columns, with their small internal diameters and long lengths, provide a greater number of theoretical plates, resulting in narrower and better-resolved peaks. sigmaaldrich.comsigmaaldrich.com This is particularly important for complex mixtures or for separating closely related compounds. For the analysis of fatty acid methyl esters (FAMEs), which share similarities with amino acid methyl esters in terms of their analysis by GC, highly polar capillary columns are often employed to achieve the necessary selectivity. nih.gov While non-polar columns offer higher efficiency and working temperatures, polar columns are necessary for separating polar compounds. sigmaaldrich.comresearchgate.net The selection of the appropriate capillary column phase is critical and is based on the principle of "like dissolves like". sigmaaldrich.com
| Feature | Packed Columns | Capillary Columns |
| Efficiency | Lower | Higher |
| Resolution | Lower | Higher |
| Sample Capacity | Higher | Lower |
| Analysis Time | Longer | Shorter |
| Typical Use | Routine quantitative analysis | Complex mixture separation, qualitative analysis |
GC is a robust technique for both the qualitative and quantitative analysis of N-trifluoroacetyl methyl esters of amino acids. researchgate.net Qualitative analysis involves identifying the different amino acid derivatives based on their retention times, while quantitative analysis determines the amount of each derivative present in a sample. researchgate.net The conversion of amino acids to their N-TFA methyl ester derivatives is a high-yield process that allows for their separation on a single chromatographic column. researchgate.net For quantitative analysis, the use of an internal standard is a common practice to ensure accuracy and precision. nih.gov The stability of these derivatives is a key factor for reliable quantification. nih.gov Mass spectrometry (MS) is often coupled with GC (GC-MS) for definitive identification of the compounds based on their mass fragmentation patterns. tdl.orgnih.gov
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. It is particularly valuable for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule.
The separation of enantiomers, such as the D- and L-forms of methionine, requires a chiral environment. This is achieved in HPLC by using a chiral stationary phase (CSP). mdpi.com CSPs are designed to have specific three-dimensional structures that interact differently with the two enantiomers of a chiral compound, leading to their separation. mdpi.com
Amylose-derived CSPs are well-known for their excellent enantioseparation capabilities for a wide range of chiral compounds. nih.gov These polysaccharide-based CSPs, often coated onto a silica (B1680970) support, provide a chiral environment through their helical polymer structure. nih.gov The chiral recognition mechanism involves various interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. While highly effective, the performance of coated amylose-derived CSPs can be affected by the choice of mobile phase solvents. nih.gov The development of biselector CSPs, which combine different chiral selectors, aims to improve stability and chiral recognition capabilities. nih.gov Other types of CSPs, such as those based on cyclofructans or macrocyclic antibiotics like teicoplanin, have also been successfully used for the enantiomeric separation of amino acids and their derivatives. researchgate.netsigmaaldrich.com
| CSP Type | Chiral Selector Example | Typical Mobile Phase |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |
| Cyclodextrin-based | Beta-cyclodextrin | Aqueous buffers/Organic modifiers |
| Macrocyclic Antibiotic | Teicoplanin | Polar organic/aqueous |
| Ion-Exchangers | Cinchona alkaloids | Polar ionic mode |
Mobile Phase Optimization for Enantiomeric Resolution
The separation of enantiomers, or chiral resolution, is a critical analytical challenge. For this compound, which exists as a racemic mixture, High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating its D and L enantiomers. The success of this separation is highly dependent on the composition of the mobile phase.
Optimization of the mobile phase in HPLC for the enantiomeric resolution of amino acid derivatives often involves a multi-faceted approach. Key parameters that are manipulated include the type and concentration of the organic modifier, the pH of the aqueous component, and the type and concentration of buffer salts. For instance, in reversed-phase HPLC, a common mobile phase might consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govchromatographyonline.com The ratio of these components is systematically varied to achieve optimal separation.
The use of chiral stationary phases (CSPs) is fundamental to the direct separation of enantiomers. These columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte. For amino acid derivatives, CSPs based on cyclodextrins, cyclofructans, or macrocyclic antibiotics like teicoplanin have proven effective. nih.govresearchgate.net The mobile phase must be compatible with the specific CSP being used. For example, a teicoplanin-based CSP has shown success in separating methionine enantiomers using a reversed-phase mode with a methanol/water mobile phase. nih.govresearchgate.net In contrast, a cyclofructan-based CSP might utilize a polar organic or normal phase mode with mobile phases containing solvents like ethanol, n-hexane, and additives such as trifluoroacetic acid (TFA). researchgate.net
The pH of the mobile phase plays a crucial role, as it influences the ionization state of the analyte and the stationary phase, thereby affecting retention and selectivity. For amino acids and their derivatives, adjusting the pH with additives like formic acid or ammonium (B1175870) formate (B1220265) is a common strategy. nih.govjst.go.jp For example, a mobile phase of 50 mM ammonium formate buffer at pH 4.0 has been used for the separation of S-adenosyl-L-methionine diastereomers. nih.gov
The following table summarizes typical mobile phase components and their roles in the enantiomeric resolution of amino acid derivatives:
| Mobile Phase Component | Role in Enantiomeric Resolution | Example Application |
| Organic Modifier | Adjusts the overall solvent strength, influencing retention times. | Methanol, Acetonitrile |
| Aqueous Buffer | Controls pH, affecting the ionization state of the analyte and stationary phase. | Ammonium formate, Ammonium acetate |
| Acidic/Basic Additives | Improves peak shape and can act as an ion-pairing agent. | Trifluoroacetic acid (TFA), Triethylamine (TEA) |
| Chiral Selector (in CSP) | Forms transient diastereomeric complexes with the enantiomers, leading to differential retention. | Cyclodextrins, Teicoplanin |
By systematically adjusting these parameters, a high degree of resolution between the enantiomers of this compound can be achieved, allowing for accurate quantification of each stereoisomer.
Derivatization Strategies for HPLC Detection (e.g., N-Fluorenylmethoxycarbonyl (FMOC) Derivatives)
To enhance the detectability of amino acids and their derivatives like this compound by HPLC, derivatization is often employed. This process involves chemically modifying the analyte to introduce a chromophoric or fluorophoric tag, which can be readily detected by UV-Visible or fluorescence detectors.
One of the most widely used derivatizing agents for amino acids is 9-fluorenylmethyl chloroformate (FMOC-Cl). creative-proteomics.comnih.gov FMOC-Cl reacts with the primary or secondary amine group of the amino acid to form a highly fluorescent derivative. creative-proteomics.com This derivatization is typically carried out pre-column, meaning the reaction occurs before the sample is injected into the HPLC system. oup.com
The reaction conditions for FMOC derivatization are crucial for achieving complete and reproducible results. The reaction is typically performed in an alkaline buffer, such as borate (B1201080) buffer at a pH of around 9, to facilitate the reaction between FMOC-Cl and the amino group. nih.govconicet.gov.ar The molar ratio of the derivatizing agent to the amino acid is also a critical parameter that needs to be optimized to ensure complete derivatization without excessive reagent peaks interfering with the chromatogram. nih.gov After the derivatization is complete, any excess FMOC-Cl is often quenched by adding a primary amine, such as 1-adamantanamine (ADAM). oup.com
The resulting FMOC-amino acid derivatives are stable and can be detected with high sensitivity using fluorescence detection (excitation at ~265 nm and emission at ~310 nm) or UV detection. creative-proteomics.com This enhanced sensitivity allows for the analysis of trace amounts of the amino acid.
Other derivatization reagents are also available, each with its own advantages and disadvantages. For example, o-phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol to form fluorescent derivatives, but it does not react with secondary amines like proline. oup.comresearchgate.net
The table below outlines key aspects of the FMOC derivatization strategy:
| Parameter | Description | Typical Conditions |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with primary and secondary amines. |
| Reaction pH | Alkaline conditions to facilitate the reaction. | Borate buffer, pH ~9.0 - 10.0. oup.comconicet.gov.ar |
| Detection Method | Fluorescence or UV detection of the FMOC tag. | Fluorescence: Ex: ~265 nm, Em: ~310 nm. creative-proteomics.com |
| Reaction Quenching | Removal of excess derivatizing agent. | Addition of a primary amine like ADAM. oup.com |
This derivatization strategy significantly improves the analytical capabilities for the determination of this compound and other amino acid derivatives by HPLC.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for the preliminary analysis and monitoring of chemical reactions, including the synthesis and purification of this compound. iitg.ac.ingavinpublishers.com It allows for the qualitative assessment of reaction progress, identification of components in a mixture, and determination of sample purity. iitg.ac.in
In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, such as silica gel, coated onto a solid support like aluminum or glass. gavinpublishers.comresearchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase, or eluent. researchgate.net The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. gavinpublishers.com
The choice of the mobile phase is critical for achieving good separation. For amino acids and their derivatives, a common mobile phase system is a mixture of n-butanol, acetic acid, and water. gavinpublishers.comresearchgate.netreachdevices.com The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation of the desired compounds.
After the mobile phase has ascended the plate, the plate is removed from the chamber and dried. Since most amino acid derivatives are colorless, a visualization agent is required to see the separated spots. Ninhydrin (B49086) is a commonly used spray reagent that reacts with most amino acids to produce a characteristic purple or yellow color upon heating. iitg.ac.inresearchgate.netorientjchem.org
The position of each spot on the chromatogram is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. gavinpublishers.comresearchgate.net By comparing the Rf value of a spot in the reaction mixture to the Rf value of a known standard, one can tentatively identify the components. For reaction monitoring, the disappearance of starting material spots and the appearance of product spots can be tracked over time.
The following table outlines the key steps and components in a TLC analysis of amino acid derivatives:
| Step/Component | Description | Example |
| Stationary Phase | A thin layer of adsorbent material. | Silica gel G. orientjchem.org |
| Mobile Phase | A solvent or mixture of solvents that moves up the stationary phase. | n-butanol:acetic acid:water (e.g., 4:1:1 v/v/v). gavinpublishers.comresearchgate.net |
| Sample Application | Spotting a small amount of the sample onto the plate. | Using a capillary tube or micropipette. orientjchem.org |
| Development | Separation of components as the mobile phase ascends the plate. | In a closed chromatography chamber. researchgate.net |
| Visualization | Making the separated spots visible. | Spraying with ninhydrin solution and heating. iitg.ac.in |
| Analysis | Calculating Rf values and comparing with standards. | Rf = (distance traveled by spot) / (distance traveled by solvent front). researchgate.net |
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric techniques are indispensable for the detailed structural elucidation of this compound. These methods provide information about the molecular framework, functional groups, and connectivity of atoms within the molecule.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis (e.g., Electron Ionization Mass Spectrometry (EI-MS))
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. nih.gov Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. nih.gov
In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron and form a positively charged molecular ion (M⁺•). nih.gov The molecular ion peak in the mass spectrum gives the molecular weight of the compound. For this compound (C₈H₁₂F₃NO₃S), the expected monoisotopic mass of the molecular ion is approximately 259.05 g/mol . chemicalbook.comalfa-chemistry.com
Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.org For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester group, the amide bond, and the side chain. uni-muenster.dersc.org
Common fragmentation patterns for amino acid derivatives include the loss of the alkoxy group from the ester (-OCH₃), the loss of the entire ester group (-COOCH₃), and cleavage of the Cα-Cβ bond. libretexts.org The presence of the sulfur atom in methionine can also lead to specific fragmentation pathways, such as the loss of a methylthiol radical (•SCH₃) or methanethiol (B179389) (CH₃SH). uni-muenster.de The trifluoroacetyl group is also a likely site for fragmentation.
The table below lists some plausible fragment ions that could be observed in the EI-MS spectrum of this compound.
| m/z Value | Possible Fragment Structure/Loss |
| 259 | [M]⁺• (Molecular Ion) |
| 228 | [M - OCH₃]⁺ |
| 200 | [M - COOCH₃]⁺ |
| 154 | [M - CF₃CO]⁺ |
| 102 | [CH(NHCOCF₃)CO]⁺ |
| 74 | [CH(NH₂)COOCH₃]⁺• |
| 61 | [CH₂CH₂SCH₃]⁺ |
The analysis of these fragmentation patterns provides valuable information for confirming the structure of this compound. nih.govnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz
The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present in its structure. These include the N-H bond of the amide, the C=O bonds of the ester and amide, the C-O bond of the ester, the C-F bonds of the trifluoroacetyl group, and the C-H bonds of the alkyl portions of the molecule.
The table below summarizes the expected characteristic IR absorption bands for this compound. vscht.czlibretexts.orgucla.edu
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 (m) |
| C-H (Alkyl) | Stretching | 2850 - 2960 (m) |
| C=O (Ester) | Stretching | ~1740 (s) |
| C=O (Amide) | Stretching (Amide I band) | ~1680 (s) |
| N-H (Amide) | Bending (Amide II band) | ~1540 (m) |
| C-O (Ester) | Stretching | 1100 - 1300 (s) |
| C-F (Trifluoroacetyl) | Stretching | 1100 - 1200 (s, broad) |
Note: 's' denotes a strong absorption and 'm' denotes a medium absorption.
The presence and position of these absorption bands in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound, thus complementing the data obtained from NMR and MS for a comprehensive structural characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for characterizing and quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range (typically 200-800 nm). In the context of this compound, UV-Vis spectroscopy serves as a valuable tool for purity assessment by detecting the presence of specific light-absorbing functional groups.
The primary chromophores within the this compound molecule are the amide group of the trifluoroacetyl moiety and, to a lesser extent, the thioether linkage. While methionine itself exhibits weak absorption in the far UV region, the introduction of the N-trifluoroacetyl group can give rise to a more distinct absorption profile. sielc.comjlps.gr.jp The peptide bond, which is structurally similar to the amide linkage in the N-TFA group, is known to have a strong absorption around 190 nm and a weaker one between 210-220 nm. nih.gov The presence of the trifluoroacetyl group, an electron-withdrawing group, can influence the electronic transitions within the amide chromophore.
Detailed research findings on the specific UV-Vis absorption spectrum of this compound are not extensively documented in publicly available literature. However, based on the known absorption characteristics of its constituent functional groups, a hypothetical UV-Vis absorption spectrum can be predicted. The primary absorption is expected in the far-UV region, likely below 230 nm, which can be challenging to measure accurately due to potential interference from common solvents. sielc.com
For analytical purposes, the molar absorptivity (ε) at a specific wavelength (λmax) is a key parameter. While precise experimental data is not available, the following table provides an illustrative representation of expected UV-Vis absorption data for this compound in a suitable solvent like acetonitrile.
Table 1: Illustrative UV-Vis Absorption Data for this compound
| Parameter | Value (Illustrative) |
|---|---|
| λmax (nm) | ~ 215 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) at λmax | 1500 |
| Solvent | Acetonitrile |
This table presents hypothetical data for illustrative purposes, based on the expected spectroscopic behavior of the compound's chromophores.
The presence of impurities with stronger chromophores, such as aromatic compounds, would be readily detectable as additional absorption bands at longer wavelengths (typically > 250 nm), making UV-Vis spectroscopy a useful technique for a rapid purity check. nih.gov
Electrochemical Methods in Derivative Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), offer a sensitive approach for studying the redox properties of molecules and can be employed in the analysis of derivatives like this compound. CV involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. This technique can provide information about the oxidation and reduction potentials of the analyte, the stability of the redox species, and the kinetics of the electron transfer reactions.
For this compound, the thioether group (-S-CH₃) is the primary electroactive center susceptible to oxidation. acs.orgrsc.org The sulfur atom in the thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone at sufficiently high potentials. libretexts.org The electrochemical behavior of amino acids and their derivatives has been a subject of study, with CV being used to investigate their oxidation mechanisms. nih.govrevistabionatura.com
A typical cyclic voltammogram for an irreversible oxidation process, which is expected for the thioether group in this compound, would exhibit an anodic peak (corresponding to oxidation) on the forward scan, but no corresponding cathodic peak on the reverse scan. The potential at which the oxidation peak occurs (the anodic peak potential, Epa) is characteristic of the analyte and the experimental conditions (e.g., solvent, supporting electrolyte, scan rate).
Table 2: Illustrative Cyclic Voltammetry Data for this compound
| Parameter | Value (Illustrative) |
|---|---|
| Anodic Peak Potential (Epa) (V) vs. Ag/AgCl | +1.2 |
| Peak Current (Ipa) (µA) | 5.0 |
| Scan Rate (mV/s) | 100 |
| Solvent/Supporting Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |
| Process Type | Irreversible Oxidation |
This table presents hypothetical data for illustrative purposes, based on the expected electrochemical behavior of the thioether functional group.
The peak current (Ipa) is proportional to the concentration of the analyte, allowing for quantitative analysis. Furthermore, the presence of electroactive impurities would manifest as additional peaks in the voltammogram, making cyclic voltammetry a useful tool for purity assessment. The technique's sensitivity to the chemical environment also means that changes in pH or solvent can influence the electrochemical response, providing further avenues for analytical characterization. nih.gov
Reaction Mechanisms and Chemical Transformations Involving N Tfa Dl Methionine Methyl Ester
Reactivity of the N-Trifluoroacetyl Group
The N-trifluoroacetyl (Tfa) group is an amide linkage formed between the amino group of methionine and trifluoroacetic acid. Its primary role is as a protecting group in peptide synthesis and other chemical modifications. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) moiety significantly influences the reactivity of the N-H bond and the adjacent carbonyl group.
The Tfa group enhances the acidity of the N-H proton, which can facilitate certain reactions like site-selective N-alkylation. rsc.org However, its most common transformation is cleavage (deprotection) to liberate the free amine. This deprotection is typically achieved under basic conditions. For instance, the Tfa group can be removed by treatment with aqueous piperidine (B6355638) or other amine bases. nih.gov A study demonstrated the selective cleavage of a Tfa group from a lysine (B10760008) side chain using 2 M aqueous piperidine at room temperature over several hours. nih.gov Another method involves using dilute hydrazine (B178648) (NH₂NH₂·H₂O) in a solvent like DMF, which can offer selectivity in the presence of other base-labile protecting groups. nih.gov
The stability of the Tfa group is a critical factor. It is generally stable to the acidic conditions often used in peptide synthesis, such as treatment with trifluoroacetic acid (TFA) for the removal of other protecting groups like Boc (tert-butyloxycarbonyl). nih.gov This orthogonal stability allows for selective deprotection strategies in complex molecules. wikipedia.org
Table 1: Deprotection Conditions for N-Trifluoroacetyl (Tfa) Group
| Reagent | Conditions | Application Context | Citation |
|---|---|---|---|
| 2 M Piperidine (aqueous) | Room Temperature, 6-12 h | Cleavage from a lysine side chain in solid-phase peptide synthesis. | nih.gov |
| 1% Hydrazine hydrate (B1144303) in DMF | Room Temperature | Selective cleavage of a Tfa group on a pteroate moiety. | nih.gov |
Ester Hydrolysis and Transesterification Mechanisms
The methyl ester moiety in N-TFA-DL-methionine methyl ester is susceptible to hydrolysis and transesterification reactions, common transformations for esters.
Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (N-TFA-DL-methionine) and methanol (B129727). It can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon.
Acid-catalyzed hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Transesterification: This process involves the reaction of the ester with an alcohol to form a different ester. Like hydrolysis, it can be catalyzed by acids or bases. Lipases are particularly effective biocatalysts for transesterification reactions, often displaying high enantioselectivity. nih.govpolimi.it For example, lipase-catalyzed transesterification is a key step in the kinetic resolution of racemic esters, where the enzyme selectively acylates an alcohol using one enantiomer of the ester, leaving the other unreacted. nih.gov
Stereochemical Transformations: Racemization and Epimerization Processes
As a DL-mixture, this compound is a racemate, containing equal amounts of the D- and L-enantiomers. The stereocenter at the α-carbon is subject to transformations that can alter this stereochemical composition, which is fundamental to producing enantiomerically pure compounds.
The α-proton of an amino acid ester is acidic and can be removed by a base. This deprotonation results in the formation of a planar carbanion or enolate intermediate. creation.com Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to the formation of both D and L enantiomers and, thus, racemization. creation.comacs.org The rate of racemization is influenced by the strength of the base, the solvent, and the structure of the amino acid ester. nih.gov The presence of an N-acyl group, such as the trifluoroacetyl group, can influence the acidity of this α-proton. Urethane-type protecting groups like Cbz are known to reduce the potential for racemization compared to other acyl groups. researchgate.net
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, desired enantiomer, potentially achieving a theoretical yield of 100%. This process combines the rapid, non-selective racemization of the starting material with a highly enantioselective enzymatic reaction. nih.gov
In the context of this compound, a DKR process would involve:
Enzymatic Resolution: A lipase (B570770) or protease selectively catalyzes a reaction (e.g., hydrolysis or aminolysis) on one enantiomer (e.g., the L-enantiomer).
In Situ Racemization: A chemical catalyst (e.g., a base or a ruthenium complex) simultaneously and rapidly interconverts the unreactive D-enantiomer back into the racemate (D and L). nih.gov
This ensures a continuous supply of the reactive L-enantiomer for the enzyme, driving the equilibrium towards the formation of a single enantiomer product. This approach has been successfully applied to various esters and is a key strategy for producing chiral building blocks. nih.govelsevierpure.com
Kinetic resolution using enzymes is a widely used method for separating enantiomers. While direct studies on this compound are specific, the principle is well-illustrated by the closely related compound, N-acetyl-DL-methionine methyl ester. A study on the lipase from Brucella thiophenivorans demonstrated its high activity and excellent enantioselectivity in the resolution of N-Ac-DL-MetOMe. nih.gov
In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. The study found that the lipase selectively produced N-acetyl-L-methionine, leaving behind unreacted N-acetyl-D-methionine methyl ester. nih.gov This allows for the separation of the two enantiomers based on their different chemical forms (acid vs. ester).
Table 2: Lipase-Catalyzed Resolution of N-Acetyl-DL-Methionine Methyl Ester
| Parameter | Value/Observation | Citation |
|---|---|---|
| Enzyme Source | Brucella thiophenivorans lipase | nih.gov |
| Substrate | N-acetyl-DL-methionine methyl ester (N-Ac-DL-MetOMe) | nih.gov |
| Reaction Type | Enantioselective hydrolysis | nih.gov |
| Conversion | 51.3% after 2 hours | nih.gov |
| Product | N-acetyl-L-methionine | nih.gov |
| Enantiomeric Excess (ee) of Product | >99% | nih.gov |
This high enantiomeric ratio (E-value) indicates a very effective separation of the enantiomers, making it a viable method for producing optically pure methionine derivatives. nih.govnih.gov Similar lipase-catalyzed resolutions are common for a wide range of esters. researchgate.net
Side Chain Reactivity of the Methionine Thioether Moiety
The thioether (S-methyl) group in the methionine side chain is a soft nucleophile and is susceptible to two primary side reactions: oxidation and alkylation. nih.govescholarship.org
Oxidation: The sulfur atom can be readily oxidized, typically by one-electron oxidants like hydroxyl radicals or two-electron oxidants such as hydrogen peroxide (H₂O₂). mdpi.com This oxidation most commonly forms methionine sulfoxide (B87167), which introduces a new stereocenter, resulting in two diastereomers. nih.gov Further oxidation can lead to the formation of methionine sulfone. This oxidation can be an issue during synthetic steps, particularly during acid-catalyzed deprotection procedures where oxidative species may be present. nih.gov
Alkylation: As a nucleophile, the thioether can react with electrophiles, such as alkyl halides, in an S-alkylation reaction. This results in the formation of a trialkylsulfonium salt. nih.gov This reaction is particularly relevant in peptide synthesis, where scavengers are often added during acid cleavage steps to prevent the alkylation of the methionine side chain by carbocations generated from protecting groups. nih.gov
These side reactions can alter the physical and biological properties of methionine-containing molecules and must be carefully controlled during chemical synthesis. escholarship.org
Oxidation of the Sulfide (B99878) to Sulfoxide and Sulfone
The thioether side chain of methionine is particularly susceptible to oxidation. chemrxiv.org This reactivity is a significant consideration in synthetic and biological contexts. The oxidation of the sulfur atom in this compound proceeds in a stepwise manner, first to a sulfoxide and then, under stronger conditions, to a sulfone. nih.gov
The initial oxidation converts the sulfide to a sulfoxide, creating a new chiral center at the sulfur atom and resulting in two diastereomers: N-TFA-DL-methionine-(S)-sulfoxide methyl ester and N-TFA-DL-methionine-(R)-sulfoxide methyl ester. chemscene.com This oxidation can be achieved using a variety of mild oxidizing agents. chemrxiv.org In biological systems, this oxidation is often mediated by reactive oxygen species (ROS) like hydrogen peroxide. chemrxiv.org While the oxidation to sulfoxide is reversible in biological systems through the action of methionine sulfoxide reductase enzymes, this is not a typical chemical reversal. chemscene.com
Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone. nih.gov This second oxidation step is generally considered irreversible under biological conditions. chemrxiv.org The formation of the sulfone requires more potent oxidizing agents or harsher reaction conditions compared to the initial oxidation to the sulfoxide. google.com The conversion to sulfone alters the chemical properties of the molecule more drastically than the conversion to sulfoxide, increasing its polarity.
Table 1: Oxidation Reactions of Methionine Derivatives
| Oxidizing Agent | Product(s) | Reaction Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Methionine Sulfoxide | Mild conditions, often used in vitro to mimic biological oxidation. chemrxiv.org |
| Ozone (O₃) | Methionine Sulfoxide | Reaction at pH 7.2 in phosphate (B84403) buffer results almost exclusively in the sulfoxide. |
| Peroxy acids (e.g., m-CPBA) | Methionine Sulfoxide, Methionine Sulfone | Can lead to over-oxidation to the sulfone depending on stoichiometry and conditions. |
| Metal-catalyzed oxidation | Methionine Sulfoxide, Methionine Sulfone | Can be mediated by various metal ions. |
S-Alkylation Reactions and Strategies for Mitigation
The nucleophilic nature of the thioether sulfur in the methionine side chain makes it susceptible to S-alkylation, a common side reaction in peptide synthesis, particularly during the acid-catalyzed cleavage of protecting groups. chemrxiv.org For a compound like this compound, which incorporates the acid-labile trifluoroacetyl (TFA) group, understanding and mitigating S-alkylation is critical, especially in contexts like solid-phase peptide synthesis (SPPS).
During the final trifluoroacetic acid (TFA)-based acidolytic cleavage step in Fmoc/tBu SPPS, the methionine thioether can react with carbocations generated from other protecting groups (e.g., tert-butyl groups), leading to the formation of a sulfonium (B1226848) salt. chemrxiv.org This S-alkylation, for instance S-tert-butylation, results in an undesired, positively charged by-product. scispace.com The reaction is acid-catalyzed, as the thioether remains a potent nucleophile even at low pH. chemrxiv.org
Several strategies have been developed to minimize or suppress this unwanted S-alkylation. These methods primarily involve the use of "scavengers" in the cleavage cocktail, which are compounds that can more readily trap the problematic carbocations.
Mitigation Strategies:
Scavenger Addition: The inclusion of scavengers in the TFA cleavage mixture is the most common approach. Reagents like triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) are effective at quenching carbocations. chemrxiv.org
Reversibility: The S-alkylation reaction is known to be reversible in a mild acidic medium. scispace.com Treating the product mixture with dilute acid (e.g., 5% acetic acid) at a slightly elevated temperature (e.g., 40 °C) for an extended period can help revert the sulfonium salt back to the native methionine residue. scispace.com
Optimizing Conditions: The extent of S-alkylation is influenced by reaction parameters. Higher temperatures generally increase the rate of by-product formation. chemrxiv.org Interestingly, while shorter reaction times can reduce by-product formation, longer times may also be beneficial due to the reversibility of the alkylation in acidic media. chemrxiv.orgscispace.com
Table 2: Mitigation of S-Alkylation in TFA Cleavage
| Strategy | Reagents/Conditions | Mechanism of Action | Finding |
|---|---|---|---|
| Scavenging | TFA/Anisole/TMSCl/Me₂S/PPh₃ | Triphenylphosphine (PPh₃) and trimethylsilyl (B98337) chloride (TMSCl) help prevent oxidation, while dimethyl sulfide (Me₂S) acts as a scavenger. | Eradicated oxidation and reduced S-alkylation from ~20% down to 5%. scispace.com |
| Reversibility | 5% Acetic Acid, 40 °C, 24 h | The S-alkylation is reversible in a mild acidic medium, allowing for post-cleavage treatment. | S-alkylated by-product was eliminated after 24 hours of treatment. scispace.com |
| Temperature Control | Cleavage at 6 °C vs. 40 °C | Lower temperatures slow the rate of the alkylation side reaction. | Alkylation of methionine was found to be faster than oxidation, and higher temperatures led to more by-products. chemrxiv.org |
Adduct Formation with Oxidized Phenolic and Quinone Compounds
The methionine thioether can act as a nucleophile and react with electrophilic species, including oxidized phenolic compounds and quinones. This reactivity is relevant in food chemistry, toxicology, and biochemistry, where proteins containing methionine can be covalently modified by polyphenols. nih.govwur.nl
Phenolic compounds can be oxidized to highly reactive electrophilic quinones or semi-quinone radicals, either enzymatically (e.g., by tyrosinase or phenoloxidase) or through autoxidation, especially under alkaline conditions. researchgate.netnih.gov These quinones readily react with nucleophilic amino acid residues. While cysteine and lysine are often the primary targets, methionine can also participate in these reactions. nih.govnih.gov
The reaction mechanism involves the nucleophilic attack of the sulfur atom of the methionine side chain on the electron-deficient ring of the quinone. nih.gov This results in the formation of a stable covalent C-S bond, yielding a catechol-thioether adduct. nih.gov For example, o-benzoquinone has been shown to react with both free N-acetylmethionine and methionine residues within proteins like ribonuclease A to form N-acetylmethionylcatechol derivatives. nih.govnih.gov This modification can alter the structure and function of proteins. nih.gov
The reactivity and the specific products formed can depend on the structure of the polyphenol and the reaction conditions. For instance, caffeic acid can be oxidized to its corresponding quinone, which can then form adducts with nucleophiles. researchgate.net
Derivatization for Specific Research Applications (e.g., N-Formylation)
The this compound itself is a derivatized form of methionine. However, it can be further modified for specific analytical or synthetic purposes. One such common derivatization is N-formylation, which involves replacing the trifluoroacetyl (TFA) group with a formyl group. N-formylated amino acid esters are valuable intermediates in peptide synthesis and as precursors for isocyanides. sci-hub.se
Several methods exist for the N-formylation of amino acid esters, often starting from the amino acid ester hydrochloride. Given that the TFA group can be cleaved under certain conditions, these methods could be adapted for the conversion of this compound to its N-formyl counterpart, likely involving a deprotection step followed by formylation.
Common N-Formylation Methods:
Acetic Formic Anhydride (B1165640) (AFA): A widely used and highly reactive formylating agent, often generated in situ from formic acid and acetic anhydride. sci-hub.senih.gov It reacts readily with amines at low temperatures. nih.gov
Formic Acid with Coupling Agents: Formic acid can be activated using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) to form an active formic anhydride species that formylates the amino group. nih.gov
DMF as a Formyl Source: In a simple and practical method, heating an amino acid ester with imidazole (B134444) in dimethylformamide (DMF) at 60 °C results in N-formylation. sci-hub.se In this reaction, DMF serves as the formyl group donor, and imidazole acts as an acyl transfer catalyst. sci-hub.se
Peroxide-Mediated Decarboxylative Coupling: A newer method involves the coupling of amino acid esters with glyoxylic acid using a peroxide like tert-butyl hydroperoxide (TBHP), which provides a metal-free route to N-formylated products. chemrxiv.orgchemrxiv.org
Table 3: Selected Methods for N-Formylation of Amino Acid Esters
| Method | Reagents | Key Features |
|---|---|---|
| Acetic Formic Anhydride (AFA) | Formic acid, Acetic anhydride | Reagent generated in situ; reactions are fast ( <15 min) with high yields (97-100%). nih.gov |
| Activated Formic Acid | Formic acid, DCC or EDCI, N-methylmorpholine | Uses common peptide coupling agents to activate formic acid; produces high yields. nih.gov |
| DMF/Imidazole | Imidazole, Dimethylformamide (DMF) | Simple, inexpensive reagents; does not require inert atmosphere or dry solvents; yields of 47-79%. sci-hub.se |
| Peroxide-Mediated Coupling | Glyoxylic acid, tert-Butyl hydroperoxide (TBHP) | Metal-free; byproducts are only water and carbon dioxide. chemrxiv.orgchemrxiv.org |
Applications and Role in Advanced Organic and Peptide Synthesis Research
Utilization as Chiral Building Blocks in Asymmetric Synthesis
Chiral building blocks are fundamental in asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule. N-TFA-DL-methionine methyl ester, in its resolved forms (N-TFA-L-methionine methyl ester and N-TFA-D-methionine methyl ester), serves as a valuable chiral starting material. dntb.gov.uanih.gov The trifluoroacetyl group offers a stable protecting group that can be removed under specific conditions, while the methyl ester allows for various coupling reactions. Researchers utilize these chiral derivatives to introduce the methionine side chain into larger molecules with a defined stereochemistry, which is critical for the biological activity of many pharmaceuticals and natural products. whiterose.ac.uknih.gov The synthesis of chiral N-trifluoroacetyl-methionine derivatives has been explored for their application as acyl donors in reactions like Friedel-Crafts acylation, leading to the formation of chiral α-amino phenyl ketones while retaining the original stereochemistry. researchgate.net
Precursor in N-Methylated Amino Acid and Peptide Synthesis
N-methylated amino acids are important components of many biologically active peptides, often enhancing their metabolic stability and membrane permeability. google.commdpi.com this compound can be a precursor in the synthesis of N-methyl-methionine. The trifluoroacetyl group can be removed, and the resulting free amine can then be methylated. This process is a key step in the preparation of N-methylated amino acids for their subsequent incorporation into peptide chains. nih.govnih.gov The synthesis of N-methylated peptides can be challenging, and having readily available precursors like N-TFA-methionine derivatives is advantageous. uiw.eduspringernature.com
Role in the Synthesis of Peptide Conjugates and Bio-organometallic Compounds (e.g., N-Ferrocenoyl Derivatives)
Peptide conjugates, which involve linking peptides to other molecules like drugs, probes, or organometallic compounds, are a growing area of research. This compound can be utilized in the synthesis of such conjugates. After deprotection of the TFA group, the free amine can be coupled to various moieties. For instance, the synthesis of N-ferrocenoyl derivatives would involve coupling ferrocenecarboxylic acid to the deprotected methionine methyl ester. These bio-organometallic compounds have potential applications in areas like bio-sensing and catalysis.
Application in the Synthesis of Non-Canonical Amino Acid Derivatives
Non-canonical amino acids, those not among the 20 proteinogenic amino acids, are increasingly used to create peptides with novel properties. mdpi.com this compound can serve as a starting point for synthesizing various non-canonical amino acid derivatives. The methionine side chain itself can be chemically modified to introduce new functional groups. For example, the thioether group can be oxidized or alkylated to create sulfoxide (B87167), sulfone, or sulfonium (B1226848) ion derivatives. These modifications can alter the peptide's structure, stability, and biological activity.
Studies on Amino Acid Modification within Model Peptides and Proteins
The modification of amino acid residues within peptides and proteins is a key area of study in proteomics and chemical biology. tohoku.ac.jp this compound can be incorporated into synthetic peptides to study the effects of specific modifications at the methionine position. nih.gov For example, the impact of the N-terminal trifluoroacetyl group on peptide structure and function can be investigated. Furthermore, the methionine residue itself is susceptible to oxidation, and peptides containing N-TFA-methionine can be used as models to study the consequences of such oxidative damage. rsc.org
Use in the Synthesis of Specific Biologically Relevant Peptides (e.g., N-Formyl-Methionine-Leucyl-Phenylalanine (f-MLP))
N-Formyl-methionine-leucyl-phenylalanine (f-MLP) is a potent bacterial chemoattractant that plays a significant role in the inflammatory response. nih.govwikipedia.org The synthesis of f-MLP and its analogs often requires protected amino acid derivatives. N-TFA-methionine methyl ester can be a key intermediate in the synthesis of f-MLP. The trifluoroacetyl group serves as a protecting group for the N-terminus of methionine during the coupling of the subsequent amino acids (leucine and phenylalanine). nih.gov Following the assembly of the tripeptide, the TFA group would be removed and replaced with a formyl group to yield the final f-MLP product. The methyl ester of f-MLP has also been studied and shows enhanced chemotactic activity for monocytes. nih.gov
Theoretical and Computational Investigations of N Tfa Dl Methionine Methyl Ester Systems
Quantum Chemical Calculations for Reaction Mechanisms and Intermediates
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms involving N-TFA-DL-methionine methyl ester. scielo.org.mxresearchgate.netsmf.mx These computational methods allow for the exploration of potential energy surfaces, enabling the identification of transition states and reaction intermediates that may be transient and difficult to detect experimentally.
For instance, in reactions such as hydrolysis or aminolysis of the methyl ester group, or reactions involving the trifluoroacetyl moiety, quantum chemical calculations can map out the step-by-step transformation of reactants to products. By calculating the energies of various proposed intermediates and transition states, the most energetically favorable reaction pathway can be determined. This approach has been successfully applied to study the synthesis of chiral N-trifluoroacetyl-methionine derivatives and their subsequent use as acyl donors in Friedel-Crafts acylation. arkat-usa.org
Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Step
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant Complex | B3LYP | 6-311++G(d,p) | 0.0 |
| Transition State | B3LYP | 6-311++G(d,p) | +15.2 |
| Intermediate | B3LYP | 6-311++G(d,p) | -5.7 |
| Product Complex | B3LYP | 6-311++G(d,p) | -12.3 |
Note: This table presents hypothetical data to illustrate the application of quantum chemical calculations in determining the energetic profile of a reaction involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a means to investigate the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred conformations of the molecule in different solvents or in the solid state.
The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, including the C-C and C-S bonds of the methionine side chain. MD simulations can explore these conformational possibilities and determine their relative populations. Such studies are crucial for understanding how the molecule's shape influences its reactivity and biological activity. For example, similar simulations have been used to study the phase transitions in DL-methionine, which involve conformational changes and shifts in molecular packing. nih.govresearchgate.netru.nl
Table 2: Key Dihedral Angles and Their Preferred Ranges from a Simulated Conformational Analysis
| Dihedral Angle | Atom Definition | Preferred Range (degrees) |
| φ | C-N-Cα-C' | -150 to -60 |
| ψ | N-Cα-C'-O | 120 to 180 |
| χ1 | N-Cα-Cβ-Cγ | -80 to -40 and 160 to 180 |
| χ2 | Cα-Cβ-Cγ-S | 60 to 100 |
| χ3 | Cβ-Cγ-S-Cε | -180 to -150 and 150 to 180 |
Note: The data in this table is illustrative and based on typical dihedral angle ranges for amino acid derivatives. A specific MD simulation of this compound would be required for precise values.
Structure-Reactivity Relationship Studies through Computational Modeling
Computational modeling can establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships for this compound. By calculating a variety of molecular descriptors, such as electronic properties (e.g., atomic charges, frontier molecular orbital energies) and steric properties (e.g., molecular volume, surface area), it is possible to correlate these features with observed reactivity or biological activity.
For example, the electrophilicity of the carbonyl carbon in the methyl ester group can be quantified through computational methods. This information can then be used to predict the molecule's susceptibility to nucleophilic attack. Similarly, the lipophilicity, often estimated by calculating the octanol-water partition coefficient (logP), can be correlated with the molecule's ability to cross biological membranes. These computational approaches provide a rational basis for designing new derivatives with tailored properties.
Predictive Modeling of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netscielo.org.mx
DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. scielo.org.mx By computing the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data to aid in the assignment of complex spectra. This predictive power is particularly useful for distinguishing between different stereoisomers or conformers.
Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. researchgate.net These theoretical spectra can help in assigning the observed absorption bands to specific molecular vibrations, such as the C=O stretching of the ester and amide groups, and the C-F stretching of the trifluoroacetyl group.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Compound (N-Acetyl-DL-methionine)
| Spectroscopic Data | Functional Group | Calculated Value | Experimental Value |
| ¹³C NMR Chemical Shift (δ, ppm) | C=O (amide) | 172.5 | 171.0 |
| ¹³C NMR Chemical Shift (δ, ppm) | C=O (acid) | 178.1 | 176.3 |
| ¹H NMR Chemical Shift (δ, ppm) | N-H | 7.98 | 8.12 |
| IR Frequency (cm⁻¹) | C=O Stretch (amide) | 1681 (B3LYP) | 1693 |
| IR Frequency (cm⁻¹) | C=O Stretch (acid) | 1718 (HSEH1PBE) | - |
Source: Adapted from computational studies on N-Acetyl-DL-methionine. researchgate.netscielo.org.mx This data illustrates the accuracy of predictive modeling for similar compounds.
Future Directions and Emerging Research Avenues for N Tfa Dl Methionine Methyl Ester
Development of Novel, Greener Synthetic Routes with Enhanced Atom Economy
The traditional synthesis of N-acyl amino acid esters often involves methods that are not environmentally benign. researchgate.net Future research is increasingly focused on developing greener and more atom-economical synthetic strategies.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to be highly efficient for the synthesis of various N-protected amino acid ethyl esters. researchgate.net By employing orthoesters as both the esterification reagent and solvent, reactions can be completed in minutes under neutral conditions, yielding highly pure products. researchgate.net This approach significantly reduces reaction times and the need for hazardous reagents.
Another green alternative is the use of enzymatic synthesis . Enzymes such as aminoacylases are being explored for the selective acylation of amino acids in aqueous media. researchgate.net This biocatalytic approach offers mild reaction conditions and is pollution-free, aligning with the principles of green chemistry. researchgate.netnih.gov While yields are currently a challenge, ongoing research into enzyme engineering and optimization of reaction conditions is expected to enhance the efficiency of these biotransformations. researchgate.netnih.gov
Furthermore, the development of atom-economic methods , such as those utilizing benzyl (B1604629) (Bn) or (benzhydryl-carbamoyl)-methyl (BcM) esters of amino acids, presents a paradigm shift. These methods, which are free of coupling reagents and protection on certain side-chains, significantly improve atom economy compared to traditional BOC- or Fmoc-based approaches. acs.org
| Synthetic Route | Key Advantages | Potential Challenges | Relevant Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high purity, reduced solvent usage. researchgate.net | Scalability for industrial production. | Development of scalable microwave reactors. |
| Enzymatic Synthesis | Mild conditions, high selectivity, environmentally friendly. researchgate.netnih.gov | Lower yields, enzyme stability and cost. researchgate.net | Enzyme engineering, process optimization. researchgate.net |
| Atom-Economic Inverse Solid-Phase Synthesis | No coupling reagents, fewer protection steps, high atom economy. acs.org | Applicability to a wide range of amino acids. | Expanding the scope of compatible amino acid esters. |
Integration with Automated Synthesis and Flow Chemistry Platforms
The demand for rapid and efficient synthesis of peptides and their derivatives is driving the integration of N-TFA-DL-methionine methyl ester into automated synthesis and flow chemistry platforms. chimia.chamidetech.com These technologies offer precise control over reaction parameters, leading to improved reproducibility and minimized side-reactions. chimia.ch
Automated flow-based peptide synthesis has demonstrated the ability to incorporate amino acid residues in a fraction of the time required by standard solid-phase peptide synthesis (SPPS) methods. nih.govpentelutelabmit.com By passing reagents through a heated reactor, these systems can significantly accelerate coupling and deprotection steps. nih.gov The principles of these platforms can be readily adapted for the synthesis of molecules incorporating this compound.
Moreover, liquid-phase continuous-flow peptide synthesizers are being developed to prepare C-terminal free peptides, offering a more sustainable and efficient production method. rsc.org These systems can include in-line monitoring of peptide-bond formation, allowing for real-time quality control. rsc.org The integration of this compound into such systems would facilitate its use in the large-scale production of novel peptides and other derivatives. Computer-assisted automated synthesis has also been successfully used to prepare a large number of N-(carboxyalkyl)amino-acid tert-butyl ester derivatives, showcasing the potential for high-throughput synthesis. nih.gov
Advanced Analytical Methodologies for High-Throughput Screening and Trace Analysis
As the applications of this compound and its derivatives expand, the need for advanced analytical methodologies for their detection and characterization becomes crucial.
For chiral analysis, techniques combining chiral derivatization with advanced mass spectrometry are showing great promise. A fast and automated method for the chiral analysis of amino acids has been developed using trapped ion mobility–mass spectrometry after derivatization. acs.org This approach allows for rapid diastereomer separation and highly sensitive detection in the nanomolar range. acs.org Similarly, the use of various chiral derivatizing agents followed by HPLC-ESI-MS provides a selective and reliable method for the stereochemical analysis of unusual amino acids. nih.gov These methods are directly applicable to the analysis of the enantiomers of this compound.
High-throughput screening (HTS) assays are also becoming increasingly important. bmglabtech.com Fluorescence-based HTS methods have been developed for determining the enantiomeric excess of amines and amino acid derivatives. bath.ac.uk These systems rely on the self-assembly of chiral dyes and the analyte to produce a fluorescence signal that reflects the enantiomeric purity. bath.ac.uk Such techniques could be adapted for the rapid screening of libraries of compounds derived from this compound. Furthermore, HTS methods are being developed to screen for the activity of enzymes like amino acid dehydrogenases, which could be relevant for the biocatalytic applications of methionine derivatives. nih.gov
| Technique | Application | Key Features |
|---|---|---|
| Chiral Derivatization with Trapped Ion Mobility-MS | Chiral analysis of amino acids. acs.org | Fast, automated, high resolution, sensitive. acs.org |
| HPLC-ESI-MS with Chiral Derivatizing Agents | Stereochemical analysis of unusual amino acids. nih.gov | Selective, reliable, suitable for complex mixtures. nih.gov |
| Fluorescence-based High-Throughput Screening | Determination of enantiomeric excess. bath.ac.uk | Rapid, high-throughput, suitable for library screening. bath.ac.uk |
Exploration of New Chemical Transformations and Functional Derivative Design
The trifluoroacetyl (TFA) protecting group on the nitrogen atom of this compound offers a stable yet selectively cleavable handle for a variety of chemical transformations. wikipedia.org Future research will likely focus on leveraging this feature to design and synthesize novel functional derivatives.
One area of exploration is the use of N-TFA-amino acid derivatives as acyl donors in Friedel-Crafts acylation reactions . This has been demonstrated with N-trifluoroacetyl-methionine N-hydroxysuccinimide esters to produce chiral α-amino phenyl ketones, which are valuable precursors for biologically active compounds. This indicates the potential for this compound to be used in similar carbon-carbon bond-forming reactions.
The synthesis of symmetric amino acid derivatives is another emerging field. nih.gov These molecules, which can be used to create intermolecularly linked or modified peptides, are accessible through organic synthesis and offer unique structural motifs for the design of novel biomolecules and functional materials. nih.gov
Furthermore, the development of new derivatization strategies will expand the chemical space accessible from this compound. This includes the synthesis of complex derivatives such as non-protein amino acid derivatives which have specialized cellular functions. amerigoscientific.com The synthesis of trifluoroselenomethionine (TFSeM), a non-natural amino acid, from an N-protected aspartic acid derivative highlights the potential for creating novel methionine analogs with unique properties. nih.gov
Expanding Applications in Materials Science and Supramolecular Chemistry Research
The self-assembly properties of amino acids and their derivatives are a burgeoning area of research with significant potential in materials science and supramolecular chemistry. beilstein-journals.orgnih.gov this compound, with its amphiphilic character, is a prime candidate for the construction of novel supramolecular architectures.
Self-assembly of amino acid derivatives can lead to the formation of a variety of nanostructures, including nanofibers, nanotubes, and nanovesicles. beilstein-journals.org These materials have potential applications in drug delivery, tissue engineering, and as light-harvesting systems. beilstein-journals.org The simplicity and biocompatibility of amino acid-based building blocks make them particularly attractive for these applications. nih.gov
The study of supramolecular organization of N-acyl amino acids has revealed that these molecules can form tilted bilayer structures stabilized by hydrogen bonding and dispersion interactions. nih.gov The thermotropic phase behavior of these assemblies is an active area of investigation, with implications for the design of responsive materials. nih.gov The principles governing the self-assembly of N-acyl amino acids can be applied to predict and control the supramolecular structures formed by this compound and its derivatives. researchgate.net The formation of supramolecular complexes between amino acids and other molecules, such as para-aminobenzoic acid with N- and N,O-heterocyclic molecules, further illustrates the versatility of amino acids in constructing complex, functional assemblies. rsc.org
Q & A
Basic: What are the standard synthetic routes for preparing N-TFA-DL-METHIONINE METHYL ESTER?
Methodological Answer:
The synthesis typically involves two key steps: (1) esterification of methionine’s carboxylic acid group using methanol under acidic catalysis, and (2) trifluoroacetylation of the amino group using trifluoroacetic anhydride (TFAA). For DL-forms, racemic starting materials are used. Purity optimization requires recrystallization or chromatography. Analogous protocols for N-acetylated methionine esters (e.g., N-Acetyl-L-methionine methylester) highlight the importance of anhydrous conditions to avoid hydrolysis .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm esterification and trifluoroacetyl group incorporation.
- HPLC with UV detection (e.g., at 210 nm) for purity assessment, using reverse-phase C18 columns and acetonitrile/water gradients.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or GC-MS).
- Chiral HPLC to resolve enantiomers, as demonstrated for racemic methionine methyl ester derivatives .
Advanced: How can researchers address challenges in enantiomeric resolution of this compound?
Methodological Answer:
Enantiomeric separation requires chiral stationary phases (e.g., Chiralpak IA) and optimized mobile phases (e.g., 20% 2-propanol/hexane). Baseline resolution for methionine methyl ester derivatives has been achieved using fluorescence detection (ex: 470 nm, em: 530 nm). Method validation should include precision tests for retention times and peak symmetry .
Advanced: What experimental strategies assess the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
- GC-MS/LC-MS analysis : Monitor decomposition products (e.g., free methionine or oxidized derivatives).
- Storage recommendations : Store at 2–8°C in inert atmospheres, avoiding strong oxidizers, based on analogous compounds’ stability profiles .
Advanced: How to reconcile contradictions in safety data for this compound?
Methodological Answer:
Discrepancies in safety documentation (e.g., GHS hazard classification vs. precautionary advice) arise from incomplete toxicological data. Researchers should:
- Cross-reference SDS from multiple suppliers (e.g., ChemScene, Sigma-Aldrich).
- Conduct in vitro toxicity screens (e.g., cytotoxicity assays) and impurity profiling.
- Adopt standard lab precautions (gloves, ventilation) even if hazards are unclassified .
Advanced: How to design impurity profiling protocols for this compound in synthetic batches?
Methodological Answer:
- HPLC-DAD/MS : Use gradient elution to separate synthesis byproducts (e.g., unreacted methionine or methyl ester intermediates).
- Chiral columns : Detect enantiomeric impurities in DL-forms.
- Reference standards : Compare against pharmacopeial-grade materials (USP/EP) for traceability. Method validation must include specificity, linearity (R² > 0.99), and recovery tests .
Advanced: What are the methodological considerations for using this compound in peptide synthesis?
Methodological Answer:
- Amino protection : The trifluoroacetyl (TFA) group acts as a temporary protecting group, removable under mild basic conditions (e.g., piperidine).
- Coupling efficiency : Optimize activating agents (e.g., HOBt/DIC) to minimize racemization.
- Post-synthesis analysis : Use MALDI-TOF MS to verify peptide sequence integrity and TFA deprotection .
Advanced: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Sample preparation : Liquid-liquid extraction (e.g., tert-butyl methyl ether) or solid-phase extraction.
- Calibration curves : Prepare in triplicate across the expected concentration range (e.g., 1–100 µg/mL).
- Accuracy/precision : Meet ICH guidelines (e.g., ±15% deviation for precision, 85–115% recovery for accuracy).
- Matrix effects : Assess using post-column infusion in LC-MS to identify ion suppression/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
